molecular formula C17H18N2 B14260138 1,2-Ethanediamine, N-(9-anthracenylmethyl)- CAS No. 161198-69-2

1,2-Ethanediamine, N-(9-anthracenylmethyl)-

Cat. No.: B14260138
CAS No.: 161198-69-2
M. Wt: 250.34 g/mol
InChI Key: LKRLVXKWQTZLNF-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-(9-anthracenylmethyl)-: is a chemical compound that features a 1,2-ethanediamine backbone with a 9-anthracenylmethyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- typically involves the reaction of 1,2-ethanediamine with 9-anthracenylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for 1,2-Ethanediamine, N-(9-anthracenylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(9-anthracenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The anthracenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

1,2-Ethanediamine, N-(9-anthracenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- involves its ability to interact with various molecular targets. The anthracenylmethyl group can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, which can then interact with biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N1,N2-bis(9-anthracenylmethyl)-
  • 1,2-Ethanediamine, N-methyl-

Uniqueness

1,2-Ethanediamine, N-(9-anthracenylmethyl)- is unique due to the presence of the anthracenylmethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes with metals and its potential interactions with biological macromolecules .

Properties

CAS No.

161198-69-2

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N'-(anthracen-9-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C17H18N2/c18-9-10-19-12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11,19H,9-10,12,18H2

InChI Key

LKRLVXKWQTZLNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCN

Origin of Product

United States

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